![molecular formula C20H21F3N6O B6459548 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazine CAS No. 2548988-18-5](/img/structure/B6459548.png)
3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazine is a useful research compound. Its molecular formula is C20H21F3N6O and its molecular weight is 418.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazine is 418.17289380 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
Dipeptidyl Peptidase 4 (DPP-4) Inhibitors:- Role of the Compound : 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazine serves as an intermediate in the synthesis of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines. These compounds act as selective and orally active DPP-4 inhibitors, potentially improving glycemic control in diabetic patients .
Cancer Research
c-Met Kinase Inhibitors:- Role of the Compound : Some derivatives of this pyridazine scaffold exhibit inhibitory activity against c-Met kinase. Researchers explore their potential as anticancer agents by targeting c-Met signaling pathways .
Antimicrobial and Antifungal Agents
Broad-Spectrum Antibacterial and Antifungal Properties:- Role of the Compound : Among the tested derivatives, 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazine demonstrates broad-spectrum antibacterial activity. Additionally, specific compounds exhibit potent antifungal properties .
Antioxidant Activity
Radical Scavenging Ability:- Role of the Compound : Compounds derived from this pyridazine scaffold, such as 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazine, exhibit higher radical scavenging ability than the positive control drug Trolax .
γ-Secretase Modulators
Potential Alzheimer’s Disease Therapeutics:- Role of the Compound : Researchers explore the use of this compound as a reagent for the preparation of aminothiazoles as γ-secretase modulators, potentially impacting APP processing .
Antiproliferative Activity
Against Cancer Cell Lines:Mécanisme D'action
Target of Action
A structurally similar compound, 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine, is known to be used as an intermediate in the preparation of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These are selective and orally active dipeptidylpeptidase 4 inhibitors, which are used as antidiabetic agents .
Mode of Action
Based on the similar compound mentioned above, it can be inferred that it might interact with dipeptidylpeptidase 4, inhibiting its activity . This inhibition could lead to an increase in incretin levels (GLP-1 and GIP), which inhibit glucagon release, which in turn increases insulin secretion and decreases blood glucose levels .
Biochemical Pathways
The compound likely affects the incretin pathway. Incretins are a group of metabolic hormones that stimulate a decrease in blood glucose levels. Inhibition of dipeptidylpeptidase 4 prevents the inactivation of incretins, thereby promoting insulin secretion. This results in a decrease in blood glucose levels .
Pharmacokinetics
The structurally similar compound, 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine, is described as being orally active , suggesting good bioavailability
Result of Action
The result of the compound’s action would likely be a decrease in blood glucose levels, due to the increased secretion of insulin stimulated by the increased levels of incretins .
Propriétés
IUPAC Name |
3-(3-methylpyrazol-1-yl)-6-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N6O/c1-15-8-9-29(26-15)19-7-6-18(24-25-19)28-12-10-27(11-13-28)14-16-2-4-17(5-3-16)30-20(21,22)23/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGLEDUKZCQOCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.